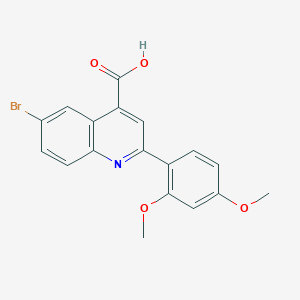

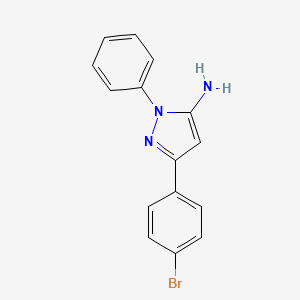

(S)-benzyl 3-aminopiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-benzyl 3-aminopiperidine-1-carboxylate” is a chemical compound. It is similar to “tert-Butyl 3-aminopiperidine-1-carboxylate” and “(S)-1-Boc-3-aminopiperidine”, which are known compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a practical method for preparing “(S)-3-aminopiperidine-2,6-dione”, the pharmacophore of thalidomide and its analog drugs, has been described . Another study reported the successful conversion of “N-Cbz-protected L-ornithinol and L-lysinol” to “L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane” respectively, in up to 54% isolated yield .Aplicaciones Científicas De Investigación

Synthesis of Amino Acid Derivatives : The compound is used in the synthesis of amino acid derivatives. For example, the synthesis of piperidinones incorporating an amino acid moiety as potential SP antagonists involved reactions with this compound, indicating its significance in creating new molecules with potential therapeutic applications (Burdzhiev & Stanoeva, 2010).

Organic Synthesis and Chemical Transformations : It's utilized in various chemical transformations, such as in the convenient synthesis of 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine, showcasing its versatility in organic synthesis (Jean et al., 2001). Also, its role in enantioselective benzylation processes highlights its application in producing chiral compounds (Wang et al., 2018).

Catalysis and Asymmetric Synthesis : It is used in catalysis, such as in rhodium-catalyzed asymmetric hydrogenation, providing an efficient route to valuable enantioenriched 3-aminopiperidine derivatives, crucial in the synthesis of biologically active compounds (Royal et al., 2016).

Synthetic Methodology Development : The compound plays a role in developing new synthetic methodologies. For instance, its use in the photocarboxylation of benzylic C–H bonds shows its potential in innovative organic synthesis techniques (Meng et al., 2019).

Intermediate in Complex Molecule Synthesis : It serves as an intermediate in the synthesis of complex molecules. An example includes its use in the synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate, an important intermediate in synthesizing novel pharmaceutical compounds (Xin-zhi, 2011).

Propiedades

IUPAC Name |

benzyl (3S)-3-aminopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFBPDLWODIXHK-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363800 |

Source

|

| Record name | Benzyl (3S)-3-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-benzyl 3-aminopiperidine-1-carboxylate | |

CAS RN |

876461-55-1 |

Source

|

| Record name | Benzyl (3S)-3-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Aminophenyl)thio]acetamide](/img/structure/B1270640.png)

![6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1270647.png)

methanone](/img/structure/B1270661.png)

![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)

![N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B1270672.png)